molecular formula C20H24N2OSi B8552608 1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile

1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile

Cat. No. B8552608
M. Wt: 336.5 g/mol
InChI Key: IKGYSXZDWSHOFI-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile is a useful research compound. Its molecular formula is C20H24N2OSi and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H24N2OSi

Molecular Weight

336.5 g/mol

IUPAC Name

1-benzhydryl-3-trimethylsilyloxyazetidine-3-carbonitrile

InChI

InChI=1S/C20H24N2OSi/c1-24(2,3)23-20(14-21)15-22(16-20)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,15-16H2,1-3H3

InChI Key

IKGYSXZDWSHOFI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Diphenylmethyl)azetidin-3-one (600 mg, 2.53 mmol), was dissolved in dichloromethane (1 mL) and treated with triethylamine (0.5 mL, 3.59 mmol) and trimethylsilylcyanide (0.8 mL, 6.01 mmol) at ambient for 2 h and then the mixture was concentrated in vacuo to afford 1-(diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile (774 mg, 2.30 mmol, 91% yield) as a yellow solid. 1-(diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile (250 mg, 0.744 mmol) was dissolved in dichloromethane (2 mL) at 0° C. and concentrated sulfuric acid (0.2 mL) was added dropwise. The mixture was stirred at ambient for 2 h and then was cooled to 0° C. and 25% ammonium hydroxide solution was added carefully dropwise to pH ˜10-11. The mixture was extracted twice with dichloromethane. The combined organic portion was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford a residue which was triturated with hexanes/ether to afford 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxamide (160 mg, 0.567 mmol, 76% yield) as an off-white solid: 1H NMR (400 MHz, CDCl3): 7.92 (br s, 1H), 7.39-7.34 (m, 4H), 7.33-7.27 (m, 4H), 7.27-7.19 (m, 2H), 5.61 (br s, 1H), 4.45 (s, 1H), 4.34 (s, 1H), 3.50 (dd, 2H), 3.20 (dd, 2H); MS (EI) for C17H18N2O2: 283 (MH+).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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